Pyridine-4-boronic acid hydrochloride

描述

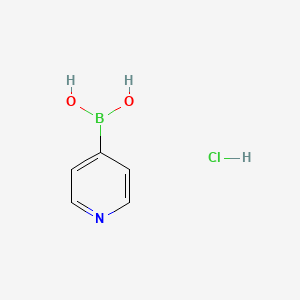

Pyridine-4-boronic acid hydrochloride is a boronic acid derivative with the chemical formula C5H7BClNO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form stable bonds with various organic molecules, making it a versatile reagent in the field of synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. This method typically uses a halopyridine as the starting material, which undergoes a reaction with an organometallic reagent such as n-butyllithium, followed by treatment with a boron reagent like triisopropyl borate .

Industrial Production Methods: In industrial settings, the production of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .

化学反应分析

Types of Reactions: Pyridine-4-boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or toluene. The reactions are usually conducted under inert atmosphere conditions to prevent oxidation .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

Pyridine-4-boronic acid hydrochloride is primarily utilized in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are fundamental in pharmaceuticals and agrochemicals. The compound serves as a boron source and can facilitate reactions under mild conditions, making it an attractive choice for chemists.

Key Reactions Involving this compound :

- Suzuki-Miyaura Coupling : This reaction allows the formation of aryl-aryl bonds, essential for synthesizing complex organic molecules.

- Amidation Reactions : It acts as a catalyst for dehydrative condensation reactions to synthesize amides from carboxylic acids and amines .

Medicinal Chemistry

This compound has shown promise in developing various therapeutic agents, particularly in oncology and virology. Its derivatives are being explored as inhibitors for several key protein kinases involved in cancer progression.

Case Studies :

- HIV-1 Protease Inhibitors : Research indicates that pyridine-based compounds can inhibit HIV-1 protease effectively, aiding in antiviral drug development .

- Cancer Therapeutics : Compounds derived from pyridine-4-boronic acid exhibit inhibitory activity against PDK1 and CK2 kinases, which are implicated in tumor growth and survival .

Bioconjugation and Imaging

The reversible covalent bond formation ability of pyridine boronates makes them suitable for bioconjugation applications. They can be used to label biomolecules for imaging purposes, particularly in live-cell imaging studies.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient formation of biaryl compounds |

| Medicinal Chemistry | HIV-1 Protease Inhibitors | Effective inhibitors with potential therapeutic use |

| Cancer Therapeutics | Inhibitory effects on key protein kinases | |

| Bioconjugation | Live-cell Imaging | Useful for labeling biomolecules |

作用机制

The mechanism of action of pyridine-4-boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications include inhibition of specific enzymes and modulation of signaling pathways .

相似化合物的比较

Pyridine-4-boronic acid hydrochloride can be compared with other boronic acid derivatives such as:

Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the nitrogen atom in the aromatic ring, which can influence its reactivity and binding properties.

2-Pyridineboronic acid: This compound has the boronic acid group attached to the second position of the pyridine ring, leading to different steric and electronic effects compared to this compound.

3-Pyridineboronic acid: Similar to 2-pyridineboronic acid, the position of the boronic acid group affects its reactivity and applications.

This compound is unique due to its specific positioning of the boronic acid group, which provides distinct reactivity and binding characteristics, making it particularly useful in certain synthetic and biological applications .

生物活性

Pyridine-4-boronic acid hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound is a boronic acid derivative characterized by its ability to form hydrogen bonds and interact with various biological targets. Its chemical structure allows it to act as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds .

Key Properties:

- Molecular Formula: CHBClN\O

- Appearance: Light orange granular powder

- Solubility: Soluble in water and organic solvents

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Boronic acids, including pyridine-4-boronic acid, are known to inhibit serine proteases and β-lactamases, which are crucial in antibiotic resistance mechanisms. This inhibition is primarily due to the interaction of the boronic acid moiety with the active sites of these enzymes .

- Binding Affinity with Diols: The compound exhibits high binding affinity for diols, making it useful in sensor development and bioconjugation applications. This property is particularly valuable in drug delivery systems where selective targeting is essential .

- Catalytic Activity: this compound serves as an effective catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing complex organic molecules used in pharmaceuticals .

Anticancer Activity

Research has shown that pyridine-4-boronic acid derivatives possess significant anticancer properties. For instance, they have been explored as potential inhibitors for specific cancer-related proteins such as PDK1 and protein kinase CK2. These proteins play crucial roles in cell proliferation and survival pathways, making them attractive targets for cancer therapy .

Antibacterial Properties

Studies have indicated that this compound can inhibit the growth of various bacterial strains by targeting β-lactamases, thus overcoming antibiotic resistance. This property has been demonstrated in laboratory settings, showcasing its potential as a lead compound for developing new antibacterial agents .

Case Studies

- Study on Antiviral Activity: A study investigated the effectiveness of pyridine-4-boronic acid derivatives against HIV-1 protease. The results indicated that these compounds could inhibit viral replication by interfering with protease activity, thus preventing the maturation of viral particles .

- Inhibition of Biofilm Formation: Another study highlighted the ability of pyridine-4-boronic acid to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound was shown to reduce the production of virulence factors like pyoverdine and elastase without the need for antibiotics .

Research Findings Summary Table

属性

IUPAC Name |

pyridin-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXYQJUECNKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656959 | |

| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-65-1 | |

| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913835-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。